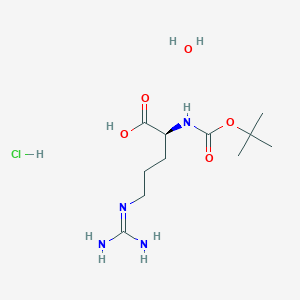

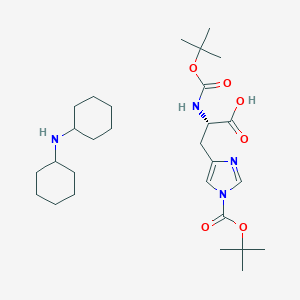

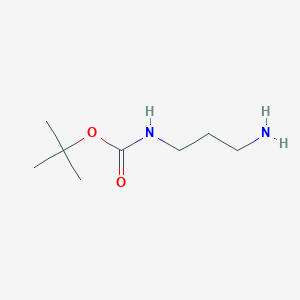

Fmoc-Tyr(Malonyl-Di-Otbu)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

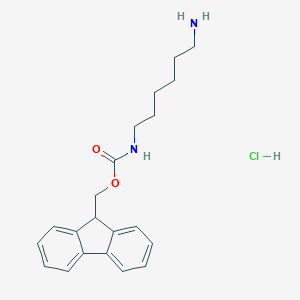

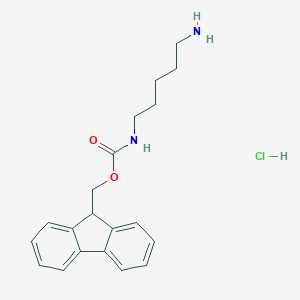

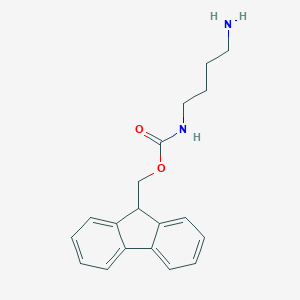

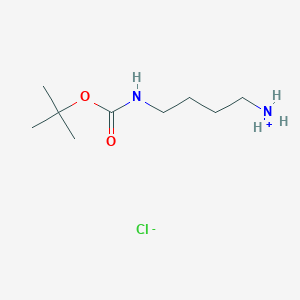

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a synthetic compound that is commonly used in scientific research. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various physiological processes. The compound is synthesized using a specific method and has several applications in scientific research.

科学的研究の応用

Neuroscientific Insights

Fmoc-Tyr(Malonyl-Di-Otbu)-OH, through its potential interactions with neuropeptides such as oxytocin, may offer insights into brain physiology and functional connectivity. Research highlights the importance of understanding how neuropeptides like oxytocin, which have a long half-life and diffuse projections throughout the brain, influence the brain's intrinsic functioning. This understanding could further elucidate the modulation of activity and functional connectivity in specific brain regions and contribute to our comprehension of the neural networks involved in human behavior (Bethlehem et al., 2013).

Pharmacological and Toxicological Significance

Fmoc-Tyr(Malonyl-Di-Otbu)-OH may play a role in the pharmacological and toxicological significance of flavin-containing monooxygenases (FMOs). FMOs are involved in the oxygenation of nucleophilic heteroatom-containing chemicals and drugs, converting them into harmless, polar, readily excreted metabolites. The exploration of FMOs, including their tissue-specific expression, genetic variation, and influence on drug metabolism, could provide a deeper understanding of drug response and the pathophysiology of diseases. This understanding is essential for future drug designs and discovery, potentially leading to the development of more drug-like materials with minimized adverse drug-drug interactions (Cashman & Zhang, 2006).

Innovative Imaging Techniques

The compound's relevance in scientific research may extend to the field of neuroimaging, particularly in enhancing the understanding of functional magnetic resonance imaging (fMRI) and its associated techniques. By potentially influencing the brain's response to various stimuli, Fmoc-Tyr(Malonyl-Di-Otbu)-OH could aid in refining the application of fMRI and functional Near-Infrared Spectroscopy (fNIRS) in neuroscientific research. This refinement could lead to the development of multimodal imaging approaches, offering more complex research paradigms and a comprehensive understanding of brain function (Scarapicchia et al., 2017).

Understanding of Brain Function and Disorders

Fmoc-Tyr(Malonyl-Di-Otbu)-OH's potential interaction with the brain's neurochemical systems could contribute to a deeper understanding of the neural underpinnings of cognitive processes and disorders. Its relevance in fMRI studies, especially in the context of its indirect measures of neural activity, could be instrumental in corroborating significant findings in the human brain and expanding cognitive models to include human attributes that inform behavior. This could lead to new insights into reward processing and the contribution of various brain regions to cognitive and affective processes (Wang, Smith, & Delgado, 2016).

特性

IUPAC Name |

(2S)-3-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]oxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSLNORFSWIPLG-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(Malonyl-Di-Otbu)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。